![molecular formula C11H9NO4 B1271185 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid CAS No. 81250-90-0](/img/structure/B1271185.png)
3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid
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Description
“3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid”, also known as “(2,3-Dioxo-2,3-dihydro-indol-1-yl)-acetic acid”, is a chemical compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 g/mol .
Synthesis Analysis
The synthesis of this compound involves reactions of isatin–N–acetylchloride with equivalent amount of hydrazine hydrate . More detailed synthesis procedures and reactions can be found in the referenced literature .Molecular Structure Analysis
The compound’s IUPAC name is 2-(2,3-dioxoindol-1-yl)acetic acid . Its InChI is InChI=1S/C10H7NO4/c12-8(13)5-11-7-4-2-1-3-6(7)9(14)10(11)15/h1-4H,5H2,(H,12,13) . The Canonical SMILES is C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)O .Scientific Research Applications
Antimicrobial Activity
The compound has been found to exhibit antimicrobial activity. Specifically, a study found that a derivative of the compound, 5-bromo-1-[3-(2,3-dioxo-2,3-dihydro-indol-1-yl)propyl]-1H-indole-2,3-dione, showed significant activity against Trichomonas vaginalis, a protozoan parasite that causes trichomoniasis .
Chemical Synthesis
This compound can be used in the synthesis of other complex molecules. Its unique structure, which includes an indole ring and a carboxylic acid group, makes it a useful building block in organic synthesis .
Biological Research
In biological research, this compound could be used to study the function and behavior of similar indole-based compounds in biological systems .
Material Science
In material science, this compound could potentially be used in the development of new materials, given its unique chemical structure .
Chromatography
Given its unique structure, this compound could potentially be used in chromatography as a standard for the identification and quantification of similar compounds .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reference compound in the development and validation of new analytical methods .
properties
IUPAC Name |
3-(2,3-dioxoindol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKOTFKKMABCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365108 |
Source
|
Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |
CAS RN |
81250-90-0 |
Source
|
Record name | 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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